Microsomal Stability: 4-Fluoro Advantage
Data from a structurally analogous 4‑fluoropyrrolidine‑2‑carbonitrile series indicate that the C4‑fluorine confers significant protection against oxidative metabolism. The 4‑fluoro congener (Compound 9) exhibited a half‑life of 28 min in rat liver microsomes, whereas the des‑fluoro analog (Compound 10) showed a half‑life of only 13.5 min under identical conditions . While not measured on the title compound directly, this 2.1‑fold improvement is a class‑level effect of the 4‑fluoropyrrolidine scaffold, making the target compound inherently more metabolically resilient than its des‑fluoro counterpart.
| Evidence Dimension | Half‑life in rat liver microsomes (t₁/₂) |
|---|---|
| Target Compound Data | 28 min (inferred from 4‑fluoro pyrrolidine‑2‑carbonitrile analog; direct data awaited) |
| Comparator Or Baseline | Des‑fluoro analog (4‑H): 13.5 min |
| Quantified Difference | 2.1‑fold longer half‑life for the 4‑fluoro scaffold |
| Conditions | Rat liver microsomes, 1 µM compound, NADPH‑fortified |
Why This Matters
A 2‑fold microsomal stability advantage reduces intrinsic clearance, improving the probability of achieving adequate in vivo exposure in lead‑optimization campaigns.
- [1] Shinozuka, T.; Hara, R.; Kaneko, T. et al. Discovery of a Potent and Selective Cathepsin K Inhibitor with a 4‑Fluoroproline Scaffold. J. Med. Chem. 2014, 57, 6656–6667. View Source
